5-Bromo-2'-deoxycytidine
Overview
Description
5-Bromo-2’-deoxycytidine is a brominated derivative of the deoxyribonucleoside 2’-deoxycytidine. It is known for its potential as a DNA photosensitizer, meaning it can induce DNA damage when exposed to light, particularly ultraviolet light . This compound has garnered interest due to its ability to form DNA cross-links and strand breaks, which can be lethal to cells .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2’-deoxycytidine (BrdC) is double-stranded DNA . BrdC is incorporated into the DNA, modifying its structure .
Mode of Action
BrdC interacts with its target, the double-stranded DNA, by being incorporated into the DNA structure during the polymerase chain reaction (PCR) . This interaction results in the DNA becoming photosensitive .
Biochemical Pathways
Upon irradiation with 300 nm photons, two types of damage to the DNA are observed: single strand breaks (SSBs) and intrastrand cross-links (ICLs) . The SSBs are likely formed due to photoinduced electron transfer between the photoexcited BrdC and the ground state 2’-deoxyguanosine (dG), while the ICLs are a result of a cycloaddition reaction .
Pharmacokinetics
Its incorporation into dna during pcr suggests that it can be effectively distributed and metabolized within cells .
Result of Action
The result of BrdC’s action is the induction of potentially lethal damage to the cell . The DNA damage caused by BrdC includes SSBs and ICLs, which can lead to cell death .
Action Environment
The action of BrdC is influenced by the presence of light, specifically 300 nm photons . The DNA damage caused by BrdC is observed upon irradiation with these photons . Therefore, the efficacy and stability of BrdC’s action are likely dependent on the light conditions in its environment .
Biochemical Analysis
Biochemical Properties
5-Bromo-2’-deoxycytidine modifies double-stranded DNA and determines DNA damage when exposed to 300 nm photons . It interacts with enzymes such as polymerase during chain reaction (PCR) to label oligonucleotides .
Cellular Effects
The incorporation of 5-Bromo-2’-deoxycytidine into DNA can lead to single strand breaks (SSBs) and intrastrand cross-links (ICLs), which are potentially lethal to the cell . It has also been shown to inhibit differentiation in certain leukemia cell lines .
Molecular Mechanism
The molecular mechanism of 5-Bromo-2’-deoxycytidine involves photoinduced electron transfer between the photoexcited compound and the ground state 2’-deoxyguanosine (dG). This leads to the formation of a short-lived anion that releases the bromide anion and leaves a reactive uridine-5-yl radical in the DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2’-deoxycytidine can be observed over time. When irradiated with 300 nm photons, the damage it causes to DNA can be assayed using techniques such as DHPLC, LC-MS, and denaturing polyacrylamide gel electrophoresis (PAGE) .
Metabolic Pathways
It is known to interact with enzymes such as polymerase during PCR .
Preparation Methods
The synthesis of 5-Bromo-2’-deoxycytidine typically involves the bromination of 2’-deoxycytidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure the selective bromination at the 5-position of the cytidine ring.
In industrial settings, the production of 5-Bromo-2’-deoxycytidine may involve similar bromination reactions but on a larger scale, with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
5-Bromo-2’-deoxycytidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Photochemical Reactions: When exposed to ultraviolet light, 5-Bromo-2’-deoxycytidine can induce DNA cross-linking and strand breaks.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less commonly studied compared to its photochemical properties.
Common reagents used in these reactions include N-bromosuccinimide for bromination, thiols or amines for substitution, and ultraviolet light for photochemical reactions .
Scientific Research Applications
Comparison with Similar Compounds
5-Bromo-2’-deoxycytidine is similar to other brominated nucleosides, such as 5-bromo-2’-deoxyuridine and 8-bromo-2’-deoxyguanosine. it is unique in its specific photochemical properties and the types of DNA damage it induces .
5-Bromo-2’-deoxyuridine: Also a DNA photosensitizer, but it primarily induces different types of DNA damage compared to 5-Bromo-2’-deoxycytidine.
8-Bromo-2’-deoxyguanosine: Known for its efficient photodebromination, but it has different applications and mechanisms of action compared to 5-Bromo-2’-deoxycytidine.
Properties
IUPAC Name |
4-amino-5-bromo-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISUPFXQEHWGAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Br)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022-79-3 | |
Record name | Brcdr | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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